Cas no 123948-88-9 (Topotecan acetate)

Topotecan acetate structure
Topotecan acetate structure
Product Name:Topotecan acetate
CAS No:123948-88-9
MF:C25H27N3O7
MW:481.49778676033
CID:63709
PubChem ID:14761101
Update Time:2025-04-18

Topotecan acetate Chemical and Physical Properties

Names and Identifiers

    • Topotecan acetate
    • 4-Ethyl-4,9-dihydroxy-10-[(dimethylamino)methyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione acetate
    • 9-<(dimethylamino)methyl>-10-hydroxy-(20S)-camptothecin acetate salt
    • (S)-10-((dimethylamino)methyl)-4-ethyl-4,9-dihydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione acetate
    • TOPOTECANACETATE
    • NSC627634
    • LYUVKGDSGUQAAH-BQAIUKQQSA-N
    • AKOS037748870
    • acetic acid;(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
    • NSC-627634
    • 123948-88-9
    • SCHEMBL1231036
    • acetic acid; topotecan
    • Inchi: 1S/C23H23N3O5.C2H4O2/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;1-2(3)4/h5-8,27,30H,4,9-11H2,1-3H3;1H3,(H,3,4)/t23-;/m0./s1
    • InChI Key: LYUVKGDSGUQAAH-BQAIUKQQSA-N
    • SMILES: O1C([C@](CC)(C2C=C3C4C(=CC5C(=C(C=CC=5N=4)O)CN(C)C)CN3C(C=2C1)=O)O)=O.OC(C)=O

Computed Properties

  • Exact Mass: 481.18500
  • Monoisotopic Mass: 481.18490021g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 3
  • Complexity: 898
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 141Ų

Experimental Properties

  • PSA: 142.19000
  • LogP: 1.93770

Topotecan acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
CS-2774-5MG
(S)-10-((dimethylamino)methyl)-4-ethyl-4,9-dihydroxy-1,12-dihydro-14H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione acetate
123948-88-9 >95%
5mg
£290.52 2023-02-16
Key Organics Ltd
CS-2774-1G
(S)-10-((dimethylamino)methyl)-4-ethyl-4,9-dihydroxy-1,12-dihydro-14H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione acetate
123948-88-9 >95%
1g
£292.00 2025-02-08
Key Organics Ltd
CS-2774-5G
(S)-10-((dimethylamino)methyl)-4-ethyl-4,9-dihydroxy-1,12-dihydro-14H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione acetate
123948-88-9 >95%
5g
£583.00 2025-02-08
Key Organics Ltd
CS-2774-10G
(S)-10-((dimethylamino)methyl)-4-ethyl-4,9-dihydroxy-1,12-dihydro-14H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione acetate
123948-88-9 >95%
10g
£875.00 2025-02-08
Key Organics Ltd
CS-2774-25G
(S)-10-((dimethylamino)methyl)-4-ethyl-4,9-dihydroxy-1,12-dihydro-14H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione acetate
123948-88-9 >95%
25g
£1603.00 2025-02-08
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